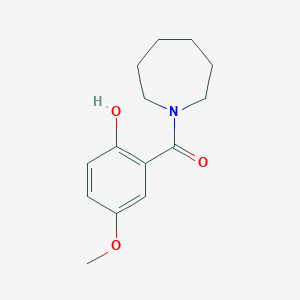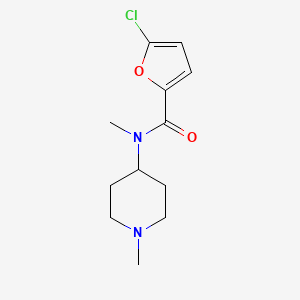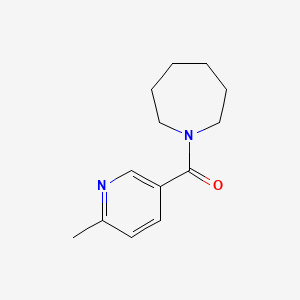
5-bromo-N-(cyclopropylmethyl)nicotinamide
Descripción general
Descripción
5-bromo-N-(cyclopropylmethyl)nicotinamide is a chemical compound with the molecular formula C12H13BrN2O. It is a potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating various cellular processes. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(cyclopropylmethyl)nicotinamide involves the inhibition of the protein kinase CK1δ. This protein kinase plays a crucial role in regulating various cellular processes, including cell cycle progression, DNA damage response, and circadian rhythm. By inhibiting CK1δ, this compound disrupts these cellular processes, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer properties, as it inhibits the growth and proliferation of cancer cells by targeting CK1δ. This compound has also been shown to have neuroprotective effects, as it protects neurons from oxidative stress and inflammation. Additionally, this compound has been shown to have anti-inflammatory properties, as it reduces the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-N-(cyclopropylmethyl)nicotinamide in lab experiments is its potent and selective inhibition of CK1δ. This allows researchers to study the specific effects of CK1δ inhibition on various cellular processes. However, one limitation of using this compound is its potential toxicity, as it may have off-target effects on other protein kinases.
Direcciones Futuras
There are several future directions for the study of 5-bromo-N-(cyclopropylmethyl)nicotinamide. One potential direction is the development of more potent and selective inhibitors of CK1δ, which may have even greater therapeutic potential. Another direction is the study of the effects of CK1δ inhibition on other cellular processes, such as circadian rhythm and DNA damage response. Additionally, further research is needed to fully understand the potential toxicity and off-target effects of this compound.
Aplicaciones Científicas De Investigación
5-bromo-N-(cyclopropylmethyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent anti-cancer properties, as it inhibits the growth and proliferation of cancer cells by targeting CK1δ. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, as it has been shown to have neuroprotective effects.
Propiedades
IUPAC Name |
5-bromo-N-(cyclopropylmethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-9-3-8(5-12-6-9)10(14)13-4-7-1-2-7/h3,5-7H,1-2,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHMRYDGXCOANQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7508314.png)
![1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine](/img/structure/B7508318.png)


![1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)

![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)
![3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7508341.png)
